N-Nitrosodiisobutylamine

Description

The exact mass of the compound N-Nitrosodiisobutylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Nitrosodiisobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitrosodiisobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCLFRMPCBSDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244219 |

Source

|

| Record name | N-Nitrosodiisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.04 [mmHg] |

Source

|

| Record name | N-Nitrosodiisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

997-95-5 |

Source

|

| Record name | N-Nitrosodiisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodiisobutylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodiisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylnitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T0982G912 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Nitrosodiisobutylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Nitrosodiisobutylamine. As a member of the nitrosamine class of compounds, which are recognized for their potential carcinogenic properties, a thorough understanding of this molecule is crucial for risk assessment and management in pharmaceutical development and chemical research.

Chemical Identity and Structure

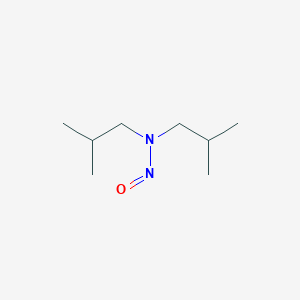

N-Nitrosodiisobutylamine, also known as N,N-bis(2-methylpropyl)nitrous amide, is a chemical compound with the CAS number 997-95-5.[1][2] It is classified as a nitrosamine, a group of compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[3][4] The structure of N-Nitrosodiisobutylamine consists of a central nitrogen atom bonded to a nitroso group and two isobutyl groups.

Caption: Chemical structure of N-Nitrosodiisobutylamine (NDiBA).

Physicochemical Properties

N-Nitrosodiisobutylamine is typically a colorless to pale yellow, oily liquid.[3][5] It has limited solubility in water but is soluble in organic solvents.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O | [1][2][6] |

| Molecular Weight | 158.24 g/mol | [1][2][6] |

| IUPAC Name | N,N-bis(2-methylpropyl)nitrous amide | [1] |

| CAS Number | 997-95-5 | [1][2][6] |

| Density | 0.92 ± 0.1 g/cm³ (at 20°C) | [6] |

| Boiling Point | 237.7 ± 9.0 °C (at 760 Torr) | [6] |

| 68 °C (at 1.6 Torr) | [7] | |

| Flash Point | 97.5 ± 18.7 °C | [6] |

| Water Solubility | 700 mg/L | [8] |

| logP (octanol-water) | 2.34 | [8] |

| Vapor Pressure | 0.04 mmHg | [1][5] |

Biological Activity and Carcinogenicity

N-Nitrosodiisobutylamine is a nitrosamine compound known to have carcinogenic effects.[6][9] The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but results from metabolic activation.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10][11] The metabolic activation involves the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. This creates an unstable intermediate that undergoes further rearrangement to form a highly reactive electrophilic diazonium ion. This ion can then alkylate nucleophilic sites on DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10][12][13]

Caption: General metabolic activation pathway for N-nitrosamines.

While studies have indicated that N-nitrosodiisobutylamine was not significantly carcinogenic in Sprague-Dawley rats at the doses administered in one particular study, the broader class of nitrosamines is considered a significant concern.[14] Therefore, exposure to N-Nitrosodiisobutylamine should be minimized.

Experimental Protocols: Synthesis

The controlled synthesis of N-Nitrosodiisobutylamine is essential for its use as an analytical standard to detect and quantify it as a potential impurity in pharmaceuticals and other products.[15] The fundamental reaction involves the nitrosation of the secondary amine, diisobutylamine.[15]

This is a traditional method for the nitrosation of secondary amines.

Materials:

-

Diisobutylamine

-

Deionized water

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, beaker, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.[15]

-

While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3-4.[15]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.[15]

-

Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine, ensuring the temperature is maintained below 10 °C throughout the addition.[15]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.[15]

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 times).[15]

-

Combine the organic layers and wash them sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[15]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-nitrosodiisobutylamine.[15]

-

The crude product can be further purified by column chromatography on silica gel if necessary.

This method provides an alternative, often more efficient, approach that avoids strongly acidic conditions.[15][16]

Materials:

-

Diisobutylamine

-

tert-Butyl nitrite (TBN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, add diisobutylamine (1.0 equivalent).

-

Slowly add tert-butyl nitrite (1.1 to 1.5 equivalents) to the amine while stirring. The reaction is often performed neat (solvent-free).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, the excess TBN and the by-product tert-butanol can be removed under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if required.[16]

References

- 1. N-Nitrosodiisobutylamine | C8H18N2O | CID 13829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. riverxlab.com [riverxlab.com]

- 3. CAS 997-95-5: N-Nitrosodiisobutylamine | CymitQuimica [cymitquimica.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-NITROSODIISOBUTYLAMINE CAS#: 997-95-5 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. parchem.com [parchem.com]

- 9. scbt.com [scbt.com]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 11. pjoes.com [pjoes.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

N-Nitrosodiisobutylamine (NDiBA) in Food Products: A Technical Guide to Formation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms of N-Nitrosodiisobutylamine (NDiBA), a potential carcinogenic N-nitroso compound, in various food products. This document details the chemical precursors, influencing factors, and analytical methodologies for the detection and quantification of NDiBA, aimed at supporting research and development in food safety and toxicology.

Core Formation Mechanisms of N-Nitrosodiisobutylamine

N-Nitrosodiisobutylamine (NDiBA) is formed through the nitrosation of its precursor, the secondary amine diisobutylamine. This reaction typically occurs in the presence of a nitrosating agent, most commonly derived from nitrites used in food preservation.

1.1. Precursors:

-

Diisobutylamine: This secondary amine is the direct precursor to NDiBA. While not a widely distributed natural amine in food, it has been detected in some products, such as miso at a concentration of 0.007 ppm[1]. Its presence in food can also arise from the breakdown of certain agricultural chemicals or other industrial processes.

-

Nitrosating Agents: The primary nitrosating agent in food is nitrous anhydride (N₂O₃), which is formed from nitrite in acidic conditions[2][3]. Nitrites (NO₂⁻) are often added to cured meats as preservatives to prevent the growth of Clostridium botulinum and to fix color[4]. Nitrates (NO₃⁻), which can be present in vegetables and water, can be reduced to nitrites by microbial or enzymatic action, thus also serving as a source of nitrosating agents[5].

1.2. Chemical Reaction:

The formation of NDiBA occurs when diisobutylamine reacts with a nitrosating agent. Under acidic conditions (typically pH 3-4), nitrite is converted to nitrous acid (HNO₂), which then forms the potent nitrosating agent, nitrous anhydride (N₂O₃). The unprotonated secondary amine, diisobutylamine, then acts as a nucleophile, attacking the nitrosyl group to form N-Nitrosodiisobutylamine[3].

1.3. Influencing Factors:

Several factors can influence the rate of NDiBA formation in food products:

-

pH: The optimal pH for nitrosation is in the acidic range of 3 to 4. A low pH environment, such as in the stomach or in fermented meat products, can catalyze the production of N-nitrosamines[3].

-

Temperature: High temperatures, particularly during cooking methods like frying, can significantly increase the formation of N-nitrosamines[3].

-

Presence of Inhibitors: Certain compounds can inhibit the formation of N-nitrosamines. Ascorbic acid (Vitamin C) and its isomers (e.g., erythorbic acid), as well as alpha-tocopherol (Vitamin E), are effective inhibitors that work by reducing the nitrosating agent to nitric oxide (NO), which is a less potent nitrosating species[4].

-

Presence of Accelerators/Catalysts: Certain compounds can accelerate the nitrosation reaction. For example, thiocyanate, which can be present in saliva, has been shown to catalyze nitrosamine formation.

Quantitative Data on N-Nitrosamine Levels in Food Products

While specific quantitative data for N-Nitrosodiisobutylamine (NDiBA) in food products is limited in recent literature, extensive research has been conducted on other volatile N-nitrosamines, which serve as important indicators of potential nitrosamine contamination. The following tables summarize the reported levels of several key N-nitrosamines in various food categories.

Table 1: Quantitative Levels of Volatile N-Nitrosamines in Cured Meat Products

| N-Nitrosamine | Food Product | Concentration Range (µg/kg) | Reference |

| N-Nitrosodimethylamine (NDMA) | Canned Meat | 0.3 - 1.1 | [6] |

| N-Nitrosodimethylamine (NDMA) | Cured Meat Products (Italy) | 0.3 - 1.1 | [6] |

| N-Nitrosodimethylamine (NDMA) | Various Meat Products | Mean: 0.85 | [7] |

| N-Nitrosodiethylamine (NDEA) | Various Meat Products | Mean: 0.36 | [7] |

| N-Nitrosopyrrolidine (NPYR) | Various Meat Products | Mean: 4.14 | [7] |

| N-Nitrosopiperidine (NPIP) | Various Meat Products | Mean: 0.98 | [7] |

| N-Nitrosodi-n-butylamine (NDBA) | Various Meat Products | Mean: 0.37 | [7] |

Table 2: Quantitative Levels of Volatile N-Nitrosamines in Fish Products

| N-Nitrosamine | Food Product | Concentration Range (µg/kg) | Reference |

| N-Nitrosodimethylamine (NDMA) | Cold Smoked Fish | Sum of 5 NAs: 1.92 | [7] |

| N-Nitrosodimethylamine (NDMA) | Hot Smoked Fish | Sum of 5 NAs: 4.36 | [7] |

| N-Nitrosodimethylamine (NDMA) | Fried Fish | Sum of 5 NAs: 8.29 | [7] |

| N-Nitrosodimethylamine (NDMA) | Pickled Fish | Sum of 5 NAs: 5.37 | [7] |

| N-Nitrosodimethylamine (NDMA) | Salted Fish | Sum of 5 NAs: 3.16 | [7] |

| N-Nitrosodimethylamine (NDMA) | Salted/Dried Fish | Sum of 5 NAs: 3.81 | [7] |

| N-Nitrosodimethylamine (NDMA) | Dried Aquatic Products | 3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk) | [8] |

| N-Nitrosodiethylamine (NDEA) | Dried Aquatic Products | 3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk) | [8] |

| N-Nitrosodibutylamine (NDBA) | Dried Aquatic Products | 3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk) | [8] |

Table 3: Quantitative Levels of Volatile N-Nitrosamines in Beverages

| N-Nitrosamine | Food Product | Concentration Range (µg/kg or µg/L) | Reference |

| N-Nitrosodimethylamine (NDMA) | Beer | Not Detected - 0.60 | [9] |

| N-Nitrosoproline (NPRO) | Beer | 0.5 - 3.60 | [9] |

| Apparent Total N-Nitroso Compounds (ATNC) | Beer | 20 - 500 | [10] |

Experimental Protocols for NDiBA Analysis

The analysis of volatile N-nitrosamines like NDiBA in complex food matrices requires sensitive and selective analytical methods. Gas chromatography coupled with a thermal energy analyzer (GC-TEA) or tandem mass spectrometry (GC-MS/MS) are the most common techniques.

3.1. Detailed Methodology for GC-MS/MS Analysis of Volatile N-Nitrosamines in Cured Meat

This protocol is adapted from a validated method for the determination of nine volatile N-nitrosamines in meat products and can be applied for the analysis of NDiBA with appropriate validation[6].

3.1.1. Sample Preparation and Extraction:

-

Homogenization: Weigh 10 g of a representative meat sample into a centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate deuterated internal standard for NDiBA (e.g., NDiBA-d18) to correct for matrix effects and variations in extraction efficiency.

-

Extraction: Add 20 mL of 1 N NaOH and 20 mL of methanol to the sample. Homogenize the mixture using a high-speed homogenizer for 2 minutes.

-

Partitioning: Transfer the homogenate to a ChemElut column. Elute the N-nitrosamines with 100 mL of dichloromethane.

-

Clean-up (Solid-Phase Extraction):

-

Condition a Florisil solid-phase extraction (SPE) cartridge with 5 mL of dichloromethane.

-

Load the dichloromethane extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of a mixture of dichloromethane and hexane (1:1, v/v).

-

Elute the N-nitrosamines with 10 mL of a mixture of dichloromethane and acetone (9:1, v/v).

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. GC-MS/MS Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 220°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 120°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Chemical Ionization (CI) with ammonia as the reagent gas or Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NDiBA: The specific precursor and product ions for NDiBA would need to be determined by infusing a standard solution into the mass spectrometer. For example, for NDiBA (molecular weight 158.24 g/mol ), the precursor ion [M+H]⁺ would be m/z 159. The product ions would be determined experimentally.

-

3.1.3. Method Validation:

The analytical method should be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), as well as assessing recovery and matrix effects.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

Caption: Chemical pathway for the formation of N-Nitrosodiisobutylamine (NDiBA).

Caption: Experimental workflow for the analysis of NDiBA in food samples.

References

- 1. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Formation and occurrence of nitrosamines in food [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary Components Related to N-Nitroso Compound Formation: A Prospective Study of Adult Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qascf.com [qascf.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Metabolic Profile of N-Nitrosodiisobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitrosodiisobutylamine (NDiBA), a nitrosamine impurity of concern in pharmaceutical products. The guide details available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for these analytical techniques and describes the metabolic pathway associated with the carcinogenicity of N-nitrosamines.

Spectroscopic Data

The following sections present the available spectroscopic data for N-Nitrosodiisobutylamine, summarized in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of N-nitrosamines. The gas chromatography-mass spectrometry (GC-MS) data reveals a characteristic fragmentation pattern for N-Nitrosodiisobutylamine.

Table 1: GC-MS Fragmentation Data for N-Nitrosodiisobutylamine [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 57 | 99.99 |

| 84 | 35.62 |

| 56 | 31.04 |

| 55 | 21.74 |

| 73 | 8.42 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.08 | Triplet | 7.5 | -CH₂-N(N=O)- |

| 3.54 | Triplet | 7.5 | -CH₂-N(N=O)- |

| 1.76-1.70 | Multiplet | -CH₂-CH₂-N- | |

| 1.50-1.44 | Multiplet | -CH₂-CH₂-CH₃ | |

| 1.43-1.35 | Multiplet | -CH₂-CH₂-CH₃ | |

| 1.33-1.26 | Multiplet | -CH₂-CH₂-CH₃ | |

| 0.97 | Triplet | 7.4 | -CH₃ |

| 0.92 | Triplet | 7.4 | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data) [2]

| Chemical Shift (δ) ppm | Assignment |

| 52.0 | -CH₂-N(N=O)- |

| 43.4 | -CH₂-N(N=O)- |

| 30.3 | -CH₂-CH₂-N- |

| 28.1 | -CH₂-CH₂-N- |

| 20.4 | -CH₂-CH₃ |

| 19.7 | -CH₂-CH₃ |

| 13.6 | -CH₃ |

| 13.5 | -CH₃ |

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for N-Nitrosodiisobutylamine are not widely published. However, the characteristic vibrational frequencies for functional groups present in nitrosamines are well-established.

Table 4: Characteristic Infrared Absorption Bands for Nitrosamines

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2960-2850 | C-H stretching | Alkyl groups |

| ~1465 | C-H bending | -CH₂- |

| ~1380 | C-H bending | -CH₃ |

| ~1450-1400 | N=O stretching | Nitrosamino group |

| ~1150-1050 | N-N stretching | Nitrosamino group |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of N-Nitrosodiisobutylamine, based on established protocols for nitrosamine analysis.

Synthesis of N-Nitrosodiisobutylamine (for use as a reference standard)

The synthesis of N-Nitrosodiisobutylamine is crucial for its use as an analytical standard. A common method involves the nitrosation of diisobutylamine.

To a solution of diisobutylamine in deionized water, cooled in an ice bath, concentrated hydrochloric acid is added dropwise to achieve a pH of 3-4. A solution of sodium nitrite in deionized water is then added dropwise while maintaining the temperature below 10°C. The reaction is stirred for 1-2 hours in the ice bath. The product is then extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield crude N-Nitrosodiisobutylamine.[3]

Experimental workflow for the synthesis of N-Nitrosodiisobutylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and detection of volatile and semi-volatile nitrosamines.

Sample Preparation: A sample containing the analyte is dissolved in a suitable solvent, such as dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the nitrosamines.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., DB-WAX).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters: [4][5][6]

-

Injection Mode: Splitless

-

Injector Temperature: 230-250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 220-240°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation: [7]

-

Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.

Acquisition Parameters:

-

¹H NMR: Standard pulse-acquire sequence.

-

¹³C NMR: Proton-decoupled pulse sequence.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: [8]

-

Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: A concentrated solution of the sample is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.

-

KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation:

-

A Fourier-transform infrared spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample holder (or solvent) is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Metabolic Activation Pathway

N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic pathway for N-Nitrosodiisobutylamine involves α-hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.

Proposed metabolic activation pathway of N-Nitrosodiisobutylamine.

References

- 1. N-Nitrosodiisobutylamine | C8H18N2O | CID 13829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples [mdpi.com]

- 5. turkjps.org [turkjps.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. eng.uc.edu [eng.uc.edu]

Physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide, a nitrosamine compound of significant interest in the fields of toxicology and pharmaceutical drug development. This document details the compound's key identifiers, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, it elucidates the general metabolic pathway associated with the carcinogenicity of N-nitrosamines, a class to which this compound belongs.

Introduction

N,N-bis(2-methylpropyl)nitrous amide, also known as N-Nitrosodiisobutylamine, is a chemical compound belonging to the N-nitrosamine class. Nitrosamines are a group of potent carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent.[1] The presence of nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies and the pharmaceutical industry, necessitating robust analytical methods for their detection and quantification.[1] This guide serves as a technical resource for professionals requiring detailed information on this specific nitrosamine.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties of N,N-bis(2-methylpropyl)nitrous amide is presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N,N-bis(2-methylpropyl)nitrous amide |

| Synonyms | N-Nitrosodiisobutylamine, Diisobutylnitrosamine |

| CAS Number | 997-95-5 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Oil | [2] |

| Color | Colorless to Light Yellow | [2] |

| Boiling Point | 237.7 ± 9.0 °C (at 760 Torr) | [2] |

| Density | 0.92 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Flash Point | 97.5 ± 18.7 °C | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2] |

| Stability | Light sensitive. | [2] |

| Storage Temperature | -20°C, under inert atmosphere in an amber vial. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N,N-bis(2-methylpropyl)nitrous amide are provided below. These protocols are intended for use by qualified personnel in a controlled laboratory setting.

Synthesis Protocols

Disclaimer: N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Two common methods for the synthesis of N,N-bis(2-methylpropyl)nitrous amide are detailed below.

Protocol 1: Synthesis using tert-Butyl Nitrite (TBN) [1]

This method provides an efficient synthesis under solvent-free conditions.

-

Materials:

-

Diisobutylamine

-

tert-Butyl nitrite (TBN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine (1.0 equivalent).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) dropwise to the stirred amine, controlling any potential exotherm.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, purify the crude product directly by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N,N-bis(2-methylpropyl)nitrous amide.

-

Protocol 2: Synthesis using Sodium Nitrite and Hydrochloric Acid [1]

This protocol describes a classical nitrosation method in an aqueous acidic medium.

-

Materials:

-

Diisobutylamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Monitor the reaction for completion by TLC.

-

After the reaction is complete, extract the product with an organic solvent such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-bis(2-methylpropyl)nitrous amide.

-

Further purification can be achieved by column chromatography if necessary.

-

Analytical Protocols

The following protocols are representative methods for the analysis of N,N-bis(2-methylpropyl)nitrous amide, typically as a trace impurity in pharmaceutical substances.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of a range of nitrosamines, including N,N-bis(2-methylpropyl)nitrous amide.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Chromatographic Conditions (Representative):

-

Column: A suitable reversed-phase column, such as a C18 or Pentafluorophenyl (F5) column (e.g., 100 x 2.1 mm, 1.9 µm).[3][4]

-

Mobile Phase A: 0.1% Formic acid in Water.[4]

-

Mobile Phase B: Methanol or Acetonitrile.[4]

-

Gradient: A suitable gradient to resolve the analyte from the matrix (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating).

-

Flow Rate: 0.3 - 0.5 mL/min.[4]

-

Column Temperature: 40 °C.[3]

-

Injection Volume: 5 - 20 µL.[3]

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): [M+H]⁺ for N,N-bis(2-methylpropyl)nitrous amide (m/z 159.1).

-

Product Ions (Q3): To be determined by direct infusion of a standard solution.

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

-

Sample Preparation:

-

Dissolve the sample (e.g., drug substance) in a suitable solvent (e.g., methanol/water).

-

The solution may require vortexing, sonication, and centrifugation to ensure complete dissolution and removal of particulates.[3]

-

Dilute the sample to the desired concentration.

-

Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.[4]

-

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile nitrosamines.

-

Instrumentation:

-

Gas Chromatograph (GC).

-

Mass Spectrometer (MS), typically a single quadrupole or triple quadrupole.

-

Liquid or headspace autosampler.

-

-

Chromatographic Conditions (Representative):

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane or a more polar phase (e.g., 14% cyanopropylphenyl-methylpolysiloxane).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

Oven Program: A temperature program to separate the analyte from other volatile components (e.g., initial temperature of 55°C, hold for 2 min, then ramp at 10°C/min to 260°C, hold for 2 min).[5]

-

Injection: Splitless or direct injection.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

-

Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Ions to Monitor (SIM): Characteristic fragment ions of N,N-bis(2-methylpropyl)nitrous amide.

-

Source Temperature: e.g., 230 °C.

-

-

Sample Preparation:

-

For liquid injection, dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

-

For headspace analysis, the sample is typically dissolved in a suitable solvent in a headspace vial and heated to partition the volatile nitrosamines into the headspace for injection.

-

Extraction from a matrix may be required, potentially using liquid-liquid extraction or solid-phase extraction (SPE).

-

Biological Activity and Signaling

N-nitrosamines, as a class, are well-documented procarcinogens. Their carcinogenic activity is not direct but requires metabolic activation within the body.[6][7]

Metabolic Activation and Carcinogenic Mechanism

The primary pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes, primarily in the liver.[8] This process, known as α-hydroxylation, is the initial step that leads to the formation of unstable intermediates. These intermediates can then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. These reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[7][8] The formation of DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.[9]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide. The inclusion of comprehensive experimental protocols for its synthesis and analysis offers a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the properties and analytical methodologies for this compound is crucial for the effective monitoring and control of nitrosamine impurities in drug substances and products, thereby ensuring patient safety. The outlined carcinogenic mechanism underscores the importance of these control strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. N-NITROSODIISOBUTYLAMINE | 997-95-5 [amp.chemicalbook.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. kirj.ee [kirj.ee]

- 6. jchr.org [jchr.org]

- 7. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hesiglobal.org [hesiglobal.org]

- 9. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [mdpi.com]

N-Nitrosodiisobutylamine (CAS 997-95-5): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiisobutylamine (NDIBA), a nitrosamine compound identified by CAS number 997-95-5, is a subject of significant interest within the pharmaceutical industry and toxicological research. As a member of the cohort of concern known as nitrosamines, NDIBA is classified as a potential mutagenic carcinogen. Its formation as an impurity in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality and safety concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This technical guide provides an in-depth overview of NDIBA, covering its chemical properties, synthesis, analytical detection methodologies, toxicological profile, and the regulatory framework for its control. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Chemical and Physical Properties

N-Nitrosodiisobutylamine is a symmetrical N-nitrosamine characterized by two isobutyl groups attached to a nitroso-functionalized nitrogen atom. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 997-95-5 | [1] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| IUPAC Name | N,N-bis(2-methylpropyl)nitrous amide | |

| Synonyms | Diisobutylnitrosamine, N,N-Diisobutylnitrosamine, NSC 134 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 237.7 °C | |

| Density | 0.92 g/cm³ | |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| Storage Conditions | Store at <-15°C under an inert atmosphere (e.g., Nitrogen), protected from light. |

Synthesis of N-Nitrosodiisobutylamine

The synthesis of NDIBA is crucial for its use as an analytical standard to develop and validate sensitive methods for its detection as a potential impurity. The primary route of formation involves the nitrosation of the secondary amine, diisobutylamine.

Diagram of General Synthesis

Caption: General workflow for the synthesis of N-Nitrosodiisobutylamine.

Experimental Protocols for Synthesis

Two common methods for the synthesis of N-nitrosamines from their corresponding secondary amines are detailed below.

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This classic method involves the reaction of diisobutylamine with sodium nitrite under acidic conditions.

-

Materials:

-

Diisobutylamine (1.0 equivalent)

-

Sodium nitrite (NaNO₂) (1.1 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Ice bath, separatory funnel, round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve diisobutylamine in deionized water in a beaker and cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure N-nitrosodiisobutylamine.

-

Protocol 2: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions

This method offers an efficient and often higher-yielding approach, avoiding strong acidic conditions.

-

Materials:

-

Diisobutylamine (1.0 equivalent)

-

tert-Butyl nitrite (TBN) (1.2-1.5 equivalents)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

Silica gel and solvents for chromatography.

-

-

Procedure:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add tert-butyl nitrite dropwise to the stirred amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, the crude product can be purified directly by column chromatography on silica gel as described in Protocol 1.

-

Analytical Methodologies

The detection and quantification of NDIBA at trace levels, as required for pharmaceutical impurity analysis, necessitates highly sensitive and selective analytical techniques. The most common methods are based on chromatography coupled with mass spectrometry.

Diagram of a Typical Analytical Workflow

References

An In-depth Technical Guide on N-Nitrosodiisobutylamine (NDiBA) Contaminants

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.[1][2][3] The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide.[2][4] Since the initial discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products in 2018, regulatory scrutiny has intensified, leading to numerous drug recalls and the establishment of stringent guidelines to control these impurities.[3] This guide provides a comprehensive overview of NDiBA, including its formation, toxicology, analytical detection, and mitigation strategies, to support professionals in ensuring the safety and quality of pharmaceutical products.

Formation Pathways of N-Nitrosodiisobutylamine

The formation of NDiBA, like other N-nitrosamines, requires the presence of a secondary amine (diisobutylamine) and a nitrosating agent under specific conditions.[1][5]

General Reaction Scheme:

(C₄H₉)₂NH (Diisobutylamine) + Nitrosating Agent → (C₄H₉)₂N-N=O (N-Nitrosodiisobutylamine) + Byproducts[1]

The key factors contributing to its formation in pharmaceutical manufacturing include:

-

Presence of Secondary Amines: Diisobutylamine can be present as a reagent, intermediate, or degradation product in the synthesis of active pharmaceutical ingredients (APIs).

-

Presence of Nitrosating Agents: Nitrous acid, formed from nitrites (often present as trace impurities in excipients, water, and solvents) under acidic conditions, is a common nitrosating agent.[3][5] Other nitrosating agents include alkyl nitrites, nitrosyl halides, and nitrogen oxides.[5]

-

Favorable Reaction Conditions: The nitrosation process is often enhanced at an acidic pH.[5]

Potential root causes for contamination can stem from various points in the manufacturing process, including the synthesis of the API, the formulation of the drug product, and even degradation during storage.[2][3]

Caption: General formation pathway of N-Nitrosodiisobutylamine (NDiBA).

Toxicology and Health Risks

N-nitrosamines are a class of highly potent mutagenic impurities, and many are classified as probable human carcinogens.[6]

-

Genotoxicity: The primary mechanism of toxicity for N-nitrosamines is genotoxicity.[6] Following metabolic activation, they can form alkylating agents that damage DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations and chromosomal alterations, which can initiate the process of carcinogenesis.[6][7]

-

Carcinogenicity: Animal studies have demonstrated that exposure to N-nitrosamines can lead to the formation of tumors in various organs, including the liver, lungs, kidneys, and esophagus.[7][8][9] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines in Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans").[6]

Caption: Simplified signaling pathway of NDiBA-induced genotoxicity.

Regulatory Landscape and Acceptable Intake Limits

To address the risks posed by nitrosamine impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits.[10][11] These limits are based on toxicological data and are designed to correspond to a negligible lifetime cancer risk.[11]

The FDA has developed a "Carcinogenic Potency Categorization Approach" (CPCA) to assign AI limits to nitrosamines based on their structural features.[12]

Table 1: Summary of Acceptable Intake (AI) Limits for Selected Nitrosamines

| Nitrosamine Compound | Abbreviation | FDA Recommended AI Limit (ng/day) | EMA AI Limit (ng/day) |

| N-Nitrosodimethylamine | NDMA | 96 | 96 |

| N-Nitrosodiethylamine | NDEA | 26.5 | 26.5 |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | 96 |

| N-Nitrosodiisopropylamine | NDIPA | 26.5 | 26.5 |

| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | 26.5 |

| N-Nitrosodiisobutylamine | NDiBA | Not explicitly listed, ICH M7 approach applies[13] | Not explicitly listed, ICH M7 approach applies |

| Default (for unknown nitrosamines) | - | 26.5 | 18 |

Note: For nitrosamines without a published specific limit, such as NDiBA, the approach outlined in the ICH M7(R1) guideline for mutagenic impurities should be used to determine an acceptable limit, which often defaults to a conservative value.[13] The FDA may also use the CPCA to assign a limit.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of trace-level NDiBA impurities in APIs and drug products.[7][8] The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Table 2: Key Analytical Methodologies for NDiBA Detection

| Technique | Abbreviation | Common Detector | Key Advantages |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Triple Quadrupole (QqQ) | High sensitivity and specificity, suitable for both volatile and non-volatile nitrosamines.[1] |

| Gas Chromatography-Mass Spectrometry | GC-MS | Mass Spectrometer (MS) | Excellent for volatile nitrosamines, provides structural information.[1][8] |

| High-Performance Liquid Chromatography | HPLC-UV | UV Detector | Less sensitive and specific than MS methods, but can be used for purification and quantification at higher levels.[1] |

Experimental Protocols

Protocol 1: General LC-MS/MS Method for NDiBA Quantification

This protocol provides a general framework. Method parameters must be optimized and validated for the specific drug product matrix.

-

Sample Preparation:

-

Accurately weigh a sample of the ground drug product or API.

-

Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane, or a mixture). The choice of solvent depends on the solubility of the API and the nitrosamine.

-

Use sonication or vortexing to ensure complete dissolution.

-

Perform a sample cleanup step if necessary to remove matrix interferences. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

-

Filter the final extract through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the NDiBA.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiBA to ensure confident identification and quantification. The primary transition is used for quantification, and the secondary transition is used for confirmation.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of NDiBA in a matrix-matched solution.

-

Calculate the concentration of NDiBA in the sample by comparing its peak area to the calibration curve.

-

Caption: A typical analytical workflow for the detection of NDiBA.

Mitigation and Control Strategies

A comprehensive control strategy is essential to mitigate the risk of NDiBA contamination. This involves a proactive approach based on risk assessment and process understanding.

-

Risk Assessment: Manufacturers should conduct a thorough risk assessment of their manufacturing processes to identify potential sources of secondary amines and nitrosating agents.[14] This assessment should evaluate raw materials, solvents, intermediates, and the potential for degradation.

-

Process Optimization: Modify the synthetic or manufacturing process to avoid conditions that favor nitrosamine formation. This could involve changing the pH, temperature, or order of reagent addition.

-

Raw Material Control: Implement stringent controls and testing for incoming raw materials, especially excipients, to screen for nitrite impurities.

-

Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), has been shown to inhibit the formation of N-nitrosamines.[2]

-

Formulation Design: Consider the potential for interaction between the API and excipients during formulation development and throughout the product's shelf life.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond | Semantic Scholar [semanticscholar.org]

- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 11. artixio.com [artixio.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 14. ijdra.com [ijdra.com]

Fundamental research on the stability of N-Nitrosodiisobutylamine

An In-depth Technical Guide to the Fundamental Stability of N-Nitrosodiisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the stability of N-Nitrosodiisobutylamine (NDiBA). Understanding the chemical stability, degradation pathways, and metabolic fate of NDiBA is critical for risk assessment, control strategy development, and ensuring the safety and quality of pharmaceutical products.

Chemical Stability and Degradation Profile

N-Nitrosodiisobutylamine (NDiBA), like other N-nitrosamines, is susceptible to degradation under various environmental conditions. Its stability is primarily influenced by pH, temperature, and light.

Effect of pH

The stability of NDiBA is significantly dependent on pH. While specific quantitative kinetic data for NDiBA is limited in publicly available literature, the general behavior of N-nitrosamines indicates that they are most stable in neutral to alkaline conditions and less stable in acidic environments. For the structurally similar N-Nitrosodibutylamine, it has been noted to be stable for over 14 days in neutral or alkaline aqueous solutions when protected from light, with slightly lower stability in acidic solutions[1]. The degradation in acidic media is primarily due to acid-catalyzed hydrolysis of the N-nitroso bond[2].

Table 1: Qualitative pH-Dependent Stability of N-Nitrosamines (Inferred for NDiBA)

| pH Condition | Relative Stability | Primary Degradation Pathway |

| Strongly Acidic (pH < 3) | Low | Acid-catalyzed hydrolysis (denitrosation) |

| Weakly Acidic (pH 3-6) | Moderate | Slower acid-catalyzed hydrolysis |

| Neutral (pH ~7) | High (in the dark) | Minimal degradation |

| Alkaline (pH > 8) | High (in the dark) | Generally stable |

Note: This table is based on the general behavior of N-nitrosamines and is expected to be representative of NDiBA. Specific degradation rates will vary based on the exact conditions.

Effect of Temperature

Effect of Light (Photostability)

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation[1][2]. Photolytic degradation typically involves the cleavage of the N-N bond, which can lead to the formation of various reactive species. To ensure the stability of NDiBA, it is crucial to protect it from light during storage and handling. Photostability studies, as outlined in the ICH Q1B guideline, are essential to assess the impact of light exposure.

Experimental Protocols for Stability Assessment

Forced degradation studies are a critical component of understanding the stability of a drug substance like NDiBA. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.

Protocol for a Forced Degradation Study of N-Nitrosodiisobutylamine

This protocol outlines a general procedure for conducting a forced degradation study on NDiBA.

Objective: To identify the potential degradation products of NDiBA under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

N-Nitrosodiisobutylamine (NDiBA) reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

HPLC-UV or LC-MS/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of NDiBA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at 60°C.

-

Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the samples with an appropriate amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw samples at the same time points as the acid hydrolysis.

-

Neutralize the samples with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature.

-

Withdraw samples at the specified time points.

-

-

Thermal Degradation:

-

Place an aliquot of the NDiBA stock solution in an oven at 80°C.

-

Withdraw samples at the specified time points.

-

-

Photolytic Degradation:

-

Expose an aliquot of the NDiBA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark at the same temperature.

-

Withdraw samples after the exposure period.

-

-

Analysis:

-

Analyze all the stressed and control samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate and quantify NDiBA and its degradation products.

-

Metabolic Pathways

The metabolism of N-nitrosamines is a critical factor in their carcinogenicity. The primary metabolic pathway for N-nitrosodialkylamines is through oxidation catalyzed by cytochrome P450 (CYP) enzymes, which is considered a metabolic activation step[3][4][5].

α-Hydroxylation: The Key Activation Pathway

The main pathway for the metabolic activation of N-nitrosamines is α-hydroxylation[6]. This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. For NDiBA, this would occur on one of the isobutyl chains. This reaction is primarily catalyzed by CYP isoforms such as CYP2E1 and CYP2A6[1][3].

The resulting α-hydroxy-N-nitrosodiisobutylamine is an unstable intermediate that spontaneously decomposes. This decomposition leads to the formation of an electrophilic diazonium ion and an aldehyde (isobutyraldehyde in this case). The diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.

Other Metabolic Pathways (Detoxification)

While α-hydroxylation is the primary activation pathway, other metabolic transformations of the alkyl chains can occur, which are generally considered detoxification pathways. These include hydroxylation at the β, γ, or ω positions of the isobutyl group. These hydroxylated metabolites are typically more water-soluble and can be more readily excreted from the body, often after conjugation with glucuronic acid. Denitrosation, the cleavage of the N-NO bond, is another potential minor detoxification pathway.

Visualizations

Experimental Workflow for Forced Degradation Study

Conceptual Metabolic Pathway of N-Nitrosodiisobutylamine

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]

- 6. Alpha-hydroxylation and mutagenicity of unsymmetrical N-nitrosodialkylamines with a butyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosodiisobutylamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitrosodiisobutylamine (NDIBA) in organic solvents. Given the significance of nitrosamine impurities in pharmaceutical manufacturing and research, understanding their solubility is critical for developing analytical methods, designing purification strategies, and conducting toxicological studies. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid researchers in their laboratory investigations.

Core-Data Presentation: Solubility of N-Nitrosodiisobutylamine

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | 119.38 | Slightly Soluble[1][2] | Data not available | Not specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Slightly Soluble[1][2] | Data not available | Not specified |

| Methanol | CH₄O | 32.04 | Slightly Soluble[1][2] | Data not available | Not specified |

| Water | H₂O | 18.02 | Limited Solubility[3] | 700 mg/L | Not specified |

| Organic Solvents (General) | - | - | Soluble[3] | Data not available | Not specified |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe two common and reliable methods for quantifying the solubility of N-Nitrosodiisobutylamine in organic solvents: the gravimetric method and the concentration measurement method using UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

a. Materials:

-

N-Nitrosodiisobutylamine

-

Selected organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

b. Procedure:

-

Sample Preparation: Add an excess amount of N-Nitrosodiisobutylamine to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas, in a vacuum oven at a temperature that does not cause degradation of the NDIBA, or in a desiccator.

-

Weighing: Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate used in mL) * 100

UV-Vis Spectrophotometry for Solubility Determination

This method is applicable if N-Nitrosodiisobutylamine exhibits significant absorbance in the UV-Visible spectrum in the chosen solvent.

a. Materials:

-

N-Nitrosodiisobutylamine

-

Selected organic solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled water bath or cell holder for the spectrophotometer

b. Procedure:

-

Preparation of a Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of N-Nitrosodiisobutylamine of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for NDIBA.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear, saturated filtrate.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of N-Nitrosodiisobutylamine in the solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of N-Nitrosodiisobutylamine.

Gravimetric method workflow for solubility determination.

UV-Vis spectrophotometry workflow for solubility determination.

References

An In-depth Technical Guide on the Discovery and History of Diisobutylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylnitrosamine (DIBA-NA), a member of the N-nitrosamine class of compounds, is a chemical entity of significant interest to the scientific community due to its carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research pertaining to DIBA-NA. It details its chemical properties, outlines experimental protocols for its synthesis, and discusses its metabolic activation and carcinogenic mechanism in the context of related dialkylnitrosamines. This document aims to serve as a foundational resource for researchers and professionals involved in toxicology, drug development, and regulatory sciences.

Introduction

N-nitrosamines are a class of potent carcinogens that have been the subject of extensive research since the mid-20th century. Their presence as impurities in pharmaceuticals, food, and consumer products has raised significant public health concerns.[1] Diisobutylnitrosamine, with the chemical formula C₈H₁₈N₂O, is a lesser-studied branched-chain nitrosamine.[2][3] Understanding its history, synthesis, and biological activity is crucial for assessing its risk and developing strategies for its detection and control.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of Diisobutylnitrosamine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 997-95-5 | [2][5] |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Characteristic | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [5] |

| Synonyms | N-Nitroso-di-iso-butylamine, N,N-Diisobutylnitrosamine, NSC 134 | [2][5] |

Synthesis of Diisobutylnitrosamine